molecular formula C18H14O5 B2464324 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate CAS No. 549501-07-7

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B2464324
CAS No.: 549501-07-7
M. Wt: 310.305
InChI Key: ZWRRHCFKRNZNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative of significant interest in medicinal chemistry research. Coumarins fused with a functionalized 3-phenyl ring system represent a promising scaffold for developing biologically active compounds . This specific compound is characterized by a methoxy group at the 2-position of the phenyl ring and an acetate ester at the 7-position of the coumarin core, modifications known to influence its physicochemical properties and biological interactions . Researchers value 3-phenylcoumarin derivatives for their potential in diverse pharmacological applications. These compounds are extensively investigated as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B), a key target for neurodegenerative disorders such as Parkinson's disease . Furthermore, the structural motif is explored in the development of antiestrogenic agents and aromatase inhibitors for breast cancer research , as well as for its antioxidant properties . The flexibility of the coumarin core allows for structure-activity relationship (SAR) studies, making this compound a valuable building block for designing novel therapeutic candidates in virtual and combinatorial chemistry approaches . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11(19)22-13-8-7-12-9-15(18(20)23-17(12)10-13)14-5-3-4-6-16(14)21-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRRHCFKRNZNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst, such as sulfuric acid, to form the chromen-2-one core. Finally, the acetate group is introduced by reacting the chromen-2-one derivative with acetic anhydride in the presence of a base, such as pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the intermediate chalcone, cyclization to form the chromen-2-one core, and acetylation to introduce the acetate group. Reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as ethanol or methanol are commonly used, and reaction temperatures are carefully controlled to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its 3-(2-methoxyphenyl) and 7-acetate groups. Key comparisons with related coumarins include:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (Da) Key Properties/Bioactivity Reference
3-(2-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate C₁₈H₁₄O₅ 3: 2-methoxyphenyl; 7: acetate 311.09 Natural occurrence, unstudied bioactivity
2-Oxo-3-phenyl-2H-chromen-7-yl acetate C₁₇H₁₂O₄ 3: phenyl; 7: acetate 280.28 Synthetic analogue; structural simplicity
8-(Acetyloxy)-3-(4-methanesulfonylphenyl)-2-oxo-2H-chromen-7-yl acetate C₂₀H₁₆O₇S 3: 4-methanesulfonylphenyl; 7: acetate 400.39 Cytotoxic (CC₅₀ = 24 μM in A549 cells); induces S-phase arrest, ROS production
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile C₁₇H₁₀N₂O₃ 7: acetonitrile; 4: phenyl 290.27 Fluorescent properties; synthetic utility

Key Differences and Implications

In contrast, the 4-methanesulfonylphenyl group in compound 7 () is electron-withdrawing, which may improve cytotoxicity via increased electrophilicity or enzyme inhibition. Acetate vs. Acetonitrile at Position 7: The acetate group in the target compound may confer metabolic stability compared to the nitrile group in , which could influence pharmacokinetics or fluorescence properties .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows acetylation protocols similar to those for 2-oxo-3-phenylcoumarins (e.g., NaBH₄-mediated reduction or Claisen-Schmidt condensation) . However, the steric hindrance of the 2-methoxyphenyl group may require optimized reaction conditions compared to simpler phenyl analogues.

Natural vs. Synthetic Origins: Unlike synthetic derivatives (e.g., ), the target compound’s natural occurrence in K.

Biological Activity

3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound is of significant interest due to its potential biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, characterized by a chromen-2-one core with a methoxyphenyl substituent and an acetate group, suggests diverse interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H14O4\text{C}_{17}\text{H}_{14}\text{O}_4

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound acts as a free radical scavenger, which helps in reducing oxidative stress within cells.
  • Anti-inflammatory Effects : It modulates the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
  • Antimicrobial Properties : The compound disrupts microbial cell membranes, inhibiting the growth of various pathogens.
  • Cytotoxic Effects on Cancer Cells : Research indicates that this compound may induce apoptosis in cancer cells by interacting with specific molecular targets.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, it has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative damage.

Anti-inflammatory Activity

In vitro assays suggest that this compound inhibits the production of pro-inflammatory cytokines. The following table summarizes its effects on key inflammatory markers:

Inflammatory MarkerEffect (μM concentration)Reference
TNF-alphaInhibition at 10 μM
IL-6Inhibition at 5 μM
COX-2Inhibition at 20 μM

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 μg/mL
Escherichia coli40 μg/mL
Bacillus subtilis30 μg/mL

Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The following table details its IC50 values against various cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.0

Case Studies

  • Breast Cancer Study : A study evaluated the cytotoxic effects of various coumarin derivatives on MCF-7 breast cancer cells, revealing that compounds similar to this compound significantly inhibited cell proliferation with an IC50 value indicating effective potential for therapeutic applications .
  • Neuroprotective Effects : Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves O-acylation of 7-hydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one using acetyl chloride or acetic anhydride. A base like potassium carbonate in acetone or DMF under reflux ensures efficient esterification. For example, analogous compounds (e.g., ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate) were synthesized via nucleophilic substitution between 7-hydroxycoumarin derivatives and alkyl halides, achieving yields >75% under optimized conditions . Key factors include solvent polarity, temperature control, and stoichiometric excess of the acylating agent.

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodological Answer : A combination of 1H/13C NMR (e.g., acetyloxy methyl protons at δ ~2.3 ppm, chromenone carbonyl at δ ~160 ppm in 13C NMR) and X-ray crystallography resolves the structure. For instance, X-ray studies of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate confirmed planarity of the chromenone core and hydrogen-bonding interactions . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (~1740 cm⁻¹ for acetate).

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT on MCF-7 or HeLa cells) and enzyme inhibition studies (e.g., acetylcholinesterase or COX-2). Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%). Related chromenones showed IC50 values in the µM range for AChE inhibition and dose-dependent cytotoxicity .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer : Systematically modify substituents (e.g., replace 2-methoxyphenyl with halogenated analogs or swap the acetate for morpholine carboxylate) and test bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2, while molecular dynamics simulations assess stability of ligand-receptor complexes. For example, trifluoromethyl groups in analogous compounds enhanced lipophilicity and target affinity . Pair experimental data (IC50, binding kinetics) with Hammett plots to correlate electronic effects with activity.

Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (cell lines, incubation times). Address this by:

  • Using validated cell lines (e.g., NCI-60 panel for cytotoxicity).
  • Standardizing protocols (e.g., fixed DMSO concentration, matched incubation times).
  • Performing meta-analysis with covariates like logP or solubility. For example, conflicting cytotoxicity data for 2-oxo-chromenones were reconciled by controlling for redox interference in MTT assays .

Q. What advanced techniques study target interactions (e.g., enzyme or DNA binding)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantifies real-time binding affinity (KD) to immobilized targets (e.g., AChE).
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Fluorescence quenching assays : Monitor changes in tryptophan emission upon compound binding.
  • X-ray co-crystallography : Resolves atomic interactions, as demonstrated for trifluoromethyl-chromenones bound to COX-2 .

Q. How can reaction conditions be optimized to improve synthetic yield or purity?

  • Methodological Answer : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst). For example, a Central Composite Design optimized the synthesis of ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate, identifying acetone as the optimal solvent and 80°C as the ideal temperature . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) enhances purity (>95%).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.